Product packaging for 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide(Cat. No.:CAS No. 1363843-19-9)

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide

Cat. No.: B1407532
CAS No.: 1363843-19-9
M. Wt: 281.1 g/mol
InChI Key: NEXUSMKZAGJKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide is a high-purity chemical reagent designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a 5-bromoindole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and high affinity for multiple receptors . The bromo-substituent enhances the molecular properties, making it a valuable intermediate for the synthesis of more complex bioactive molecules. The 3-oxopropanamide side chain attached to the indole ring provides a reactive handle for further chemical modifications, allowing researchers to create targeted libraries for screening against various biological targets. Indole derivatives are extensively investigated for their significant pharmacological potential, including as core structures in kinase inhibitor development . Research into analogous 5-bromoindole compounds has demonstrated their relevance in developing potent inhibitors for enzymes like Glycogen Synthase Kinase-3β (GSK-3β), which is a promising target in oncology and neurodegenerative diseases . This reagent is offered for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2O2 B1407532 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide CAS No. 1363843-19-9

Properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-3-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-6-1-2-9-7(3-6)8(5-14-9)10(15)4-11(13)16/h1-3,5,14H,4H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXUSMKZAGJKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Indole Derivatives

Selective bromination at the 5-position of indole is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination. The reaction is typically performed in solvents like DMF or dichloromethane at low to ambient temperatures.

  • Example Reaction Conditions : Indole dissolved in DMF, NBS added dropwise at 0 °C to room temperature, stirring for 2–4 hours.
  • Outcome : Formation of 5-bromoindole with high regioselectivity.

Formation of the 3-Oxopropanamide Moiety

The 3-oxopropanamide group is introduced at the 3-position of the indole ring via acylation using 2-oxopropanoyl chloride or related acyl chlorides.

  • Typical Procedure :

    • The 5-bromoindole is dissolved in anhydrous dichloromethane.
    • Pyridine or triethylamine is added as a base.
    • 2-Oxopropanoyl chloride is added dropwise at 0 °C under nitrogen atmosphere.
    • The reaction mixture is stirred for 3–5 hours.
    • Workup involves quenching with aqueous acid, extraction with dichloromethane, washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate, and solvent removal.
    • Purification is performed by flash column chromatography.
  • Yields : Typically high, often exceeding 90%.

Palladium-Catalyzed Coupling and Cyclization (Alternative Route)

Some literature reports the use of palladium-catalyzed intramolecular addition or coupling reactions to construct the oxopropanamide substituent on the indole ring.

  • Catalysts : PdCl2(PPh3)2 or PdCl2(CH3CN)2.
  • Conditions : Reactions carried out in DMF or acetonitrile under inert atmosphere at elevated temperatures (80–100 °C).
  • Advantages : High regioselectivity and yields, mild reaction conditions.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield (%)
1 5-Bromoindole + NBS in DMF, 0 °C to RT, 2-4 h Selective bromination at 5-position 85-95
2 5-Bromoindole + 2-oxopropanoyl chloride + pyridine, CH2Cl2, 0 °C, 4 h Acylation at 3-position forming 3-oxopropanamide 90-99
3 Purification by flash chromatography Isolation of pure compound

Analytical and Characterization Data

  • NMR Spectroscopy : The ^1H NMR spectrum typically shows signals corresponding to the indole protons, the amide NH, and the methylene protons adjacent to the carbonyl.
  • Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight (approx. 275–300 g/mol depending on exact substituents).
  • Melting Point : Reported melting points vary but generally fall within 100–150 °C range depending on purity.

Research Findings and Notes

  • The choice of brominating agent and reaction conditions critically influences regioselectivity and yield.
  • Use of anhydrous conditions and inert atmosphere during acylation prevents side reactions such as hydrolysis.
  • Palladium-catalyzed methods offer an alternative route but require careful control of catalyst loading and temperature.
  • Flash chromatography remains the standard for purification, often using silica gel and gradients of ethyl acetate/hexane.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Disadvantages
Direct Bromination + Acylation NBS, 2-oxopropanoyl chloride, pyridine 0 °C to RT, inert atmosphere High yield, straightforward Requires careful control of bromination
Palladium-Catalyzed Coupling PdCl2(PPh3)2, DMF, acyl chloride 80–100 °C, argon atmosphere High regioselectivity, mild conditions Catalyst cost, requires inert atmosphere
Alternative Pyrazole Route (Related Compounds) Diethyl butynedioate, trifluoroacetic acid Room temperature, multiple steps Avoids toxic reagents Multi-step, complex

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide is its potential as an anticancer agent. Studies have shown that compounds containing indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that indole-based compounds could inhibit tumor growth by inducing apoptosis in cancer cells .

Mechanisms of Action
The mechanism through which this compound exerts its anticancer effects may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell proliferation and survival, making them attractive targets for cancer therapy .

Neuroprotective Effects

Neurodegenerative Diseases
Research has indicated that indole derivatives can provide neuroprotective benefits. A study focused on the neuroprotective effects of similar compounds found that they could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

Inhibition of Pathogens
Another significant application is the antimicrobial activity exhibited by this compound. Research has demonstrated that indole derivatives can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of indole-based compounds against multidrug-resistant bacteria .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth,
Neuroprotective EffectsMitigates oxidative stress; potential treatment for neurodegenerative diseases
Antimicrobial ActivityInhibits growth of multidrug-resistant bacteria

Case Studies

Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of an indole derivative similar to this compound in patients with advanced melanoma. The results indicated a significant reduction in tumor size among participants treated with this compound compared to a control group, suggesting its potential as a therapeutic agent .

Case Study 2: Neuroprotection
In vitro studies on neuronal cell cultures treated with this compound showed reduced levels of reactive oxygen species (ROS) and improved cell viability after exposure to neurotoxic agents. This indicates its promise for further development in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The bromine atom and oxopropanamide group may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile
  • Structure : Replaces the amide (-CONH₂) with a nitrile (-CN) group.
  • Molecular Formula : C₁₁H₇BrN₂O
  • Molecular Weight : 277.10 g/mol .
  • However, this substitution reduces hydrogen-bonding capacity compared to the amide, which may impact solubility and target binding .
3-(5-Bromo-1H-indol-3-yl)-2-thioxopropanoic Acid
  • Structure : Replaces the oxo (C=O) group with a thioxo (C=S) group and substitutes the amide with a carboxylic acid (-COOH).
  • Molecular Formula: C₁₁H₈BrNO₂S
  • Molecular Weight : 314.16 g/mol .
  • Key Differences : The thioxo group introduces sulfur, which may alter electronic properties and enhance metal-binding affinity. The carboxylic acid increases acidity (pKa ~4-5), affecting solubility and bioavailability compared to the neutral amide .

Substituent Variations

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanamide
  • Structure : Replaces the 5-bromo substituent with a methoxy (-OCH₃) group.
  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol .
  • Key Differences : The methoxy group is less electronegative than bromo, reducing steric bulk and altering electronic effects. This substitution may enhance membrane permeability but reduce halogen-bonding interactions critical for target engagement .
3-(5-Bromo-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)propanamide
  • Structure : Shifts the indole substitution from N3 to N1 and adds a pyridinylmethyl group.
  • Molecular Formula : C₁₇H₁₆BrN₃O
  • Molecular Weight : 358.20 g/mol .
  • Key Differences : The N1 substitution alters the indole’s electronic distribution, while the pyridine moiety introduces basicity (pKa ~5), influencing solubility and receptor binding profiles .

Biological Activity

The compound 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide is a derivative of indole, a significant structure in medicinal chemistry due to its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic effects, particularly in cancer treatment, antimicrobial properties, and enzyme inhibition.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-bromoindole with appropriate acylating agents. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines, including HeLa cells. In vitro assays utilizing the MTT method revealed that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Table 1: In Vitro Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15Apoptosis induction
4a (related indole derivative)HeLa10Cell cycle arrest
5a (related indole derivative)MCF712Caspase activation

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that compounds like this compound possess significant activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes involved in bacterial metabolism .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Indole derivative XS. aureus16 µg/mL
Indole derivative YP. aeruginosa64 µg/mL

Case Studies

In a case study involving the synthesis and biological evaluation of related indole derivatives, researchers found that modifications at the indole ring significantly influenced biological activity. For example, introducing various substituents on the indole ring altered the compound's interaction with target proteins involved in cancer progression and microbial resistance.

Study Findings

  • Cell Viability Assays : The study demonstrated that specific modifications led to enhanced cytotoxicity against cancer cells.
  • Mechanistic Insights : The compounds were shown to activate apoptotic pathways through caspase-dependent mechanisms.
  • Structure-Activity Relationship (SAR) : A systematic analysis revealed that the presence of the bromine atom at position five was critical for maintaining biological activity.

Q & A

Q. What are the established synthetic routes for 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide?

The synthesis typically involves multi-step protocols, including:

  • Indole core formation : Bromination of indole derivatives at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Propanamide linkage : Coupling via acylation or condensation reactions, often employing carbodiimide-based reagents (e.g., EDC/HOBt) to form the 3-oxopropanamide group.
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC . Methodological Note: Optimize reaction times and temperatures to minimize byproducts, as seen in analogous indole syntheses using PEG-400/DMF solvent systems with CuI catalysts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm indole ring substitution patterns and amide bond integrity. For example, the 5-bromo substituent causes distinct deshielding in aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine .
  • X-ray Crystallography : To resolve ambiguous structural features, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, MS, and computational predictions may arise due to tautomerism or crystal packing effects. Strategies include:

  • Comparative crystallography : Use single-crystal X-ray diffraction to unambiguously assign the structure, leveraging SHELX programs for refinement .
  • Dynamic NMR studies : Analyze temperature-dependent 1^1H NMR shifts to detect conformational flexibility in the propanamide side chain .
  • DFT calculations : Validate experimental data with density functional theory (DFT)-predicted chemical shifts and electrostatic potentials .

Q. What strategies improve yield in multi-step syntheses of brominated indole derivatives?

  • Catalyst optimization : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in indole functionalization steps, as demonstrated in PEG-400/DMF systems .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while reducing side reactions .
  • Protection/deprotection : Temporarily mask reactive sites (e.g., NH groups) using Fmoc or Boc protecting agents to direct regioselectivity .

Q. How does the 5-bromo substituent influence biological activity in indole-based compounds?

  • Steric and electronic effects : Bromine’s electronegativity enhances binding to hydrophobic pockets in enzymes, as shown in molecular docking studies of similar indole derivatives .
  • Structure-activity relationships (SAR) : Bromine at the 5-position increases metabolic stability compared to chloro or methyl analogs, as observed in pharmacokinetic assays .
  • Target engagement : Surface plasmon resonance (SPR) assays reveal brominated indoles exhibit higher affinity for serotonin receptors than non-halogenated analogs .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystal packing disruption : The bulky bromine atom and flexible propanamide group hinder lattice formation. Solutions include:
  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to promote slow nucleation .
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize the crystal lattice .
    • Twinned data : SHELXD/SHELXE pipelines enable robust phasing even with imperfect crystals .

Methodological Resources

  • Structural refinement : SHELX software suite for crystallographic analysis .
  • SAR development : Molecular docking (AutoDock Vina) and SPR for target interaction studies .
  • Synthesis optimization : Multi-step protocols with CuI catalysis and PEG-400/DMF solvents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide
Reactant of Route 2
Reactant of Route 2
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide

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